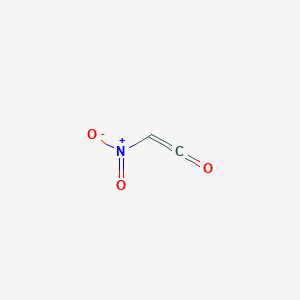
N'-(3-tert-Butylphenyl)-N-methoxy-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-tert-Butylphenyl)-N-methoxy-N-methylurea is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, a methoxy group, and a methylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-tert-Butylphenyl)-N-methoxy-N-methylurea typically involves the reaction of 3-tert-butylaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and solvent environment to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired compound quality.
化学反応の分析
Types of Reactions
N’-(3-tert-Butylphenyl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
N’-(3-tert-Butylphenyl)-N-methoxy-N-methylurea has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the development of new materials or as a component in industrial processes.
作用機序
The mechanism of action of N’-(3-tert-
特性
CAS番号 |
70477-14-4 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
3-(3-tert-butylphenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)10-7-6-8-11(9-10)14-12(16)15(4)17-5/h6-9H,1-5H3,(H,14,16) |
InChIキー |
IIQHDBUGOXESKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC=C1)NC(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



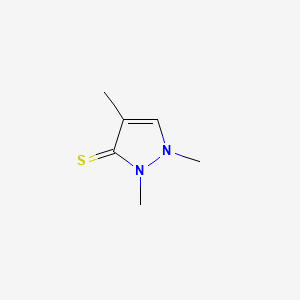
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
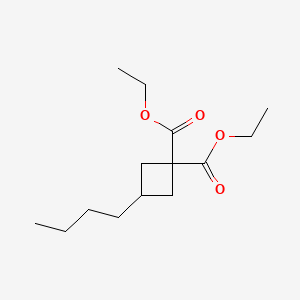
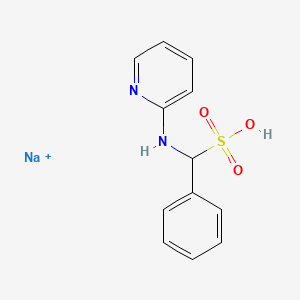

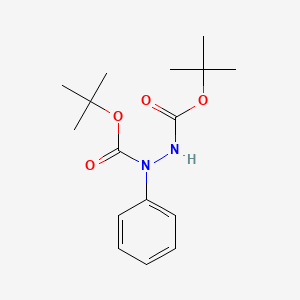

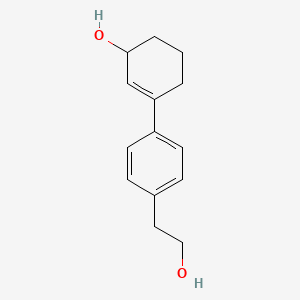
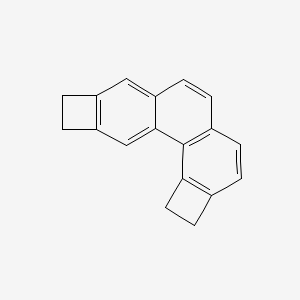
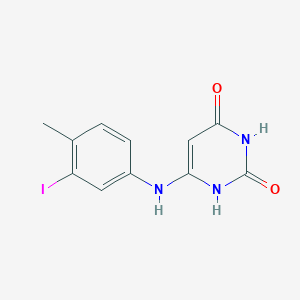
![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
